molecular formula C13H12N4O7 B8093863 2,6-dimethylpyridine;2,4,6-trinitrophenol CAS No. 16625-32-4

2,6-dimethylpyridine;2,4,6-trinitrophenol

Cat. No.: B8093863
CAS No.: 16625-32-4
M. Wt: 336.26 g/mol
InChI Key: UHJSWTMAFXMJEH-UHFFFAOYSA-N
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Description

2,6-dimethylpyridine;2,4,6-trinitrophenol is a complex compound formed by the combination of 2,4,6-trinitrophenol and 2,6-dimethylpyridine in a 1:1 molar ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethylpyridine;2,4,6-trinitrophenol typically involves the reaction of 2,4,6-trinitrophenol with 2,6-dimethylpyridine under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 25-50°C. The reaction mixture is stirred for several hours to ensure complete formation of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethylpyridine;2,4,6-trinitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

2,6-dimethylpyridine;2,4,6-trinitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dimethylpyridine;2,4,6-trinitrophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The nitro groups in 2,4,6-trinitrophenol play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dimethylpyridine;2,4,6-trinitrophenol is unique due to its combined properties of both 2,4,6-trinitrophenol and 2,6-dimethylpyridine.

Properties

IUPAC Name

2,6-dimethylpyridine;2,4,6-trinitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N.C6H3N3O7/c1-6-4-3-5-7(2)8-6;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-5H,1-2H3;1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJSWTMAFXMJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90300425
Record name 2,4,6-trinitrophenol- 2,6-dimethylpyridine(1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16625-32-4
Record name NSC136966
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136966
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-trinitrophenol- 2,6-dimethylpyridine(1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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